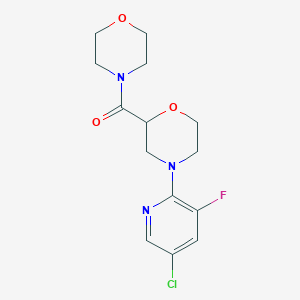![molecular formula C21H22N6O3 B12266348 6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B12266348.png)
6-Methyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Méthyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridin-1-yl)éthyl]-3,4-dihydropyrimidin-4-one est un composé organique complexe appartenant à la classe des composés hétérocycliques. Ce composé présente un cycle pyrimidine fusionné à un cycle pipéridine, et il est en outre substitué par des groupes pyridine et pyrimidine. La structure unique de ce composé le rend particulièrement intéressant dans divers domaines de la recherche scientifique, notamment en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Méthyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridin-1-yl)éthyl]-3,4-dihydropyrimidin-4-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation des intermédiaires pyrimidine et pipéridine, qui sont ensuite couplés par diverses réactions chimiques. Les voies de synthèse courantes comprennent :
Formation de l’intermédiaire pyrimidine : Cette étape implique la réaction de matières premières appropriées dans des conditions contrôlées pour former le cycle pyrimidine.
Formation de l’intermédiaire pipéridine : Le cycle pipéridine est synthétisé par une série de réactions impliquant les précurseurs appropriés.
Réaction de couplage : Les intermédiaires pyrimidine et pipéridine sont couplés à l’aide de réactifs tels que des agents de couplage et des catalyseurs pour former le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse afin d’améliorer le rendement et la pureté. Des techniques telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) sont souvent utilisées pour surveiller l’avancement de la réaction et garantir la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Méthyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridin-1-yl)éthyl]-3,4-dihydropyrimidin-4-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en formes réduites ayant des propriétés chimiques différentes.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
Applications De Recherche Scientifique
La 6-Méthyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridin-1-yl)éthyl]-3,4-dihydropyrimidin-4-one a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de divers produits chimiques et matériaux.
Mécanisme D'action
Le mécanisme d’action de la 6-Méthyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridin-1-yl)éthyl]-3,4-dihydropyrimidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’imidazole : Composés contenant des cycles imidazole ayant des activités biologiques similaires.
Dérivés de la pyrimidine : Composés présentant des cycles pyrimidine qui présentent des propriétés chimiques comparables.
Unicité
La 6-Méthyl-3-[2-oxo-2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}pipéridin-1-yl)éthyl]-3,4-dihydropyrimidin-4-one est unique en raison de sa combinaison spécifique de groupes pyrimidine, pipéridine et pyridine. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C21H22N6O3 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
6-methyl-3-[2-oxo-2-[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]pyrimidin-4-one |
InChI |
InChI=1S/C21H22N6O3/c1-15-10-19(28)27(14-25-15)13-20(29)26-8-4-18(5-9-26)30-21-23-11-17(12-24-21)16-2-6-22-7-3-16/h2-3,6-7,10-12,14,18H,4-5,8-9,13H2,1H3 |
Clé InChI |
KQAKSFSIGRGQIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C=N1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12266273.png)
![Tert-butyl 3-[(5-bromopyrimidin-2-yl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B12266279.png)

![1-(4-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B12266286.png)
![N,N-dimethyl-6-{4-[(4-methylphenyl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B12266287.png)
![N-{1-[(2-bromophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266303.png)
![4-Bromo-9-methyl-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B12266309.png)
![4-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B12266310.png)
![3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide](/img/structure/B12266317.png)
![N-methyl-2-(methylsulfanyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12266318.png)
![4,4-Difluoro-1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carbonyl}piperidine](/img/structure/B12266322.png)
![2-[1-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]-4-(trifluoromethyl)pyridine](/img/structure/B12266336.png)
![5-chloro-N-methyl-N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12266338.png)
![3-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12266341.png)
